![molecular formula C18H17N3O6 B7519463 methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)
methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate, also known as MNOPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNOPB is a derivative of benzoic acid and has a unique molecular structure that makes it a useful tool for studying various biochemical and physiological processes.
作用機序
Methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate works by binding to specific target molecules, such as metal ions, proteins, and DNA, and altering their function. The mechanism of action of methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate is dependent on the specific target molecule it binds to. For example, when methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate binds to metal ions, it undergoes a conformational change that results in fluorescence emission. When methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate binds to proteins or DNA, it can alter their function by inhibiting or enhancing their activity.
Biochemical and Physiological Effects:
methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has been shown to have both biochemical and physiological effects. In terms of biochemical effects, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter. methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In terms of physiological effects, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has been shown to have anti-inflammatory and analgesic effects, which can be useful in the treatment of various diseases, such as arthritis and cancer.
実験室実験の利点と制限
Methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe that can detect metal ions at low concentrations. methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate is also easy to synthesize and can be modified to target specific molecules. However, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate also has some limitations. It can be toxic to cells at high concentrations, and its fluorescence can be affected by pH and temperature changes.
将来の方向性
There are several future directions for research on methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate. One area of research could focus on developing new derivatives of methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate that have improved properties, such as increased sensitivity or decreased toxicity. Another area of research could focus on using methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate as a tool for studying the role of metal ions in biological systems, such as the brain. Additionally, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate could be used as a photosensitizer for new applications in photodynamic therapy. Overall, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has the potential to be a valuable tool for scientific research in various fields.
合成法
Methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate can be synthesized through a simple two-step process. The first step involves the condensation of 3-nitroaniline and ethyl acetoacetate in the presence of acetic anhydride to form 1-(3-nitroanilino)-1-oxopropan-2-yl acetate. The second step involves the reaction of 1-(3-nitroanilino)-1-oxopropan-2-yl acetate with methyl 4-formylbenzoate in the presence of sodium methoxide to form methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate.
科学的研究の応用
Methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has numerous applications in scientific research. It has been used as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has also been used as a tool for studying the binding of ligands to proteins and DNA. Additionally, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent to destroy cancer cells.
特性
IUPAC Name |
methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-12(17(22)20-15-4-3-5-16(10-15)21(24)25)27-19-11-13-6-8-14(9-7-13)18(23)26-2/h3-12H,1-2H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFLEFQQABDLOY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])ON=CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])O/N=C/C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)
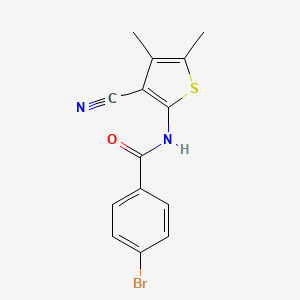

![N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)
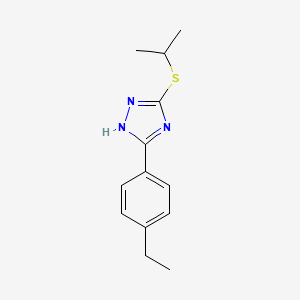
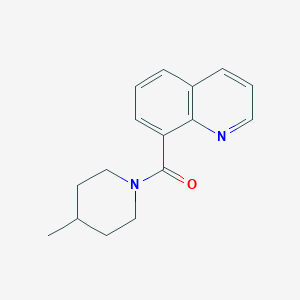
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
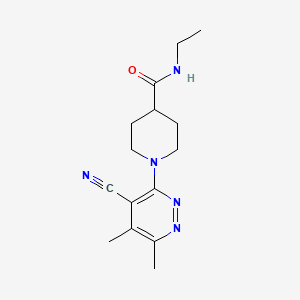
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
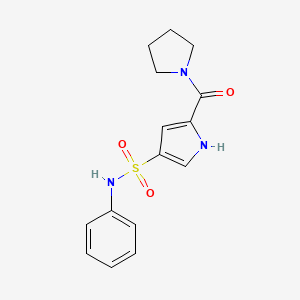
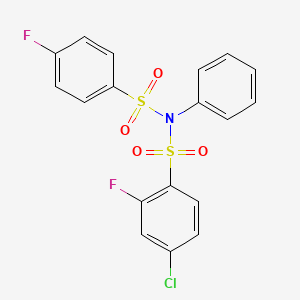
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)